5-Chloro-2,4-difluorobenzenesulfonyl chloride 5-Chloro-2,4-difluorobenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 13656-57-0
VCID: VC20993018
InChI: InChI=1S/C6H2Cl2F2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H
SMILES: C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)F
Molecular Formula: C6H2Cl2F2O2S
Molecular Weight: 247.05 g/mol

5-Chloro-2,4-difluorobenzenesulfonyl chloride

CAS No.: 13656-57-0

Cat. No.: VC20993018

Molecular Formula: C6H2Cl2F2O2S

Molecular Weight: 247.05 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2,4-difluorobenzenesulfonyl chloride - 13656-57-0

Specification

CAS No. 13656-57-0
Molecular Formula C6H2Cl2F2O2S
Molecular Weight 247.05 g/mol
IUPAC Name 5-chloro-2,4-difluorobenzenesulfonyl chloride
Standard InChI InChI=1S/C6H2Cl2F2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H
Standard InChI Key XMNXVDULKLCZFG-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)F
Canonical SMILES C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)F

Introduction

Chemical Identity and Basic Information

5-Chloro-2,4-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with several strategic substituents on the benzene ring. The compound is registered under CAS number 13656-57-0 and possesses distinct chemical and physical properties that determine its reactivity and applications .

Identification Parameters

The compound can be identified using various parameters as outlined in the table below:

ParameterInformation
CAS Number13656-57-0
Molecular FormulaC₆H₂Cl₂F₂O₂S
Molecular Weight247.05 g/mol
IUPAC Name5-chloro-2,4-difluorobenzenesulfonyl chloride
InChIInChI=1S/C6H2Cl2F2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H
InChIKeyXMNXVDULKLCZFG-UHFFFAOYSA-N
SMILESC1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)F

The compound is also known by several synonyms in scientific literature and commercial catalogs :

  • 5-Chloro-2,4-difluorobenzenesulphonyl chloride

  • 5-chloro-2,4-difluorobenzene-1-sulfonyl chloride

  • 5-Chloro-2,4-difluorophenylsulfonyl chloride

  • 2,4-Difluoro-5-chlorobenzenesulfonyl chloride

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-chloro-2,4-difluorobenzenesulfonyl chloride is essential for its proper handling, storage, and application in chemical synthesis.

Physical Properties

The compound exhibits the following physical characteristics :

PropertyValue
Physical StateLow melting point solid or liquid at room temperature
AppearanceColorless transparent liquid
Boiling Point289°C at 760 mmHg
Alternative Boiling Point97-98°C at 3.5 Torr
Melting Point44-48°C
Density1.686 g/cm³
Flash Point129°C
LogP3.62650

Chemical Properties

5-Chloro-2,4-difluorobenzenesulfonyl chloride belongs to the class of benzenesulfonyl chlorides, which are characterized by high reactivity due to the sulfonyl chloride functional group . The compound contains multiple halogen substituents (chlorine and fluorine atoms) that influence its electronic properties and reactivity patterns.

The sulfonyl chloride group (SO₂Cl) is particularly reactive toward nucleophiles, making this compound valuable in various coupling reactions. The presence of fluorine atoms at the 2- and 4-positions and a chlorine atom at the 5-position of the benzene ring creates a specific electronic environment that affects the reactivity and selectivity in chemical transformations.

ParameterClassification
Hazard CodesC (Corrosive)
GHS ClassificationSkin corrosion/irritation (Category 1A, B, C)
UN NumberUN3261
Hazard Class8; Corrosive
Packing GroupIII
RIDADR3261
HS Code2904990090

Applications and Uses

5-Chloro-2,4-difluorobenzenesulfonyl chloride finds applications in various fields, with particular significance in pharmaceutical synthesis and chemical research .

Pharmaceutical Applications

The compound serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is particularly useful in the preparation of sulfonamide-containing pharmaceuticals, which are important in various therapeutic areas .

Chemical Research and Organic Synthesis

In organic chemistry research, 5-chloro-2,4-difluorobenzenesulfonyl chloride is utilized for:

  • Formation of sulfonamides through reaction with amines

  • Preparation of sulfonate esters via reaction with alcohols

  • Introduction of the benzenesulfonyl group into complex molecules

  • Structure-activity relationship studies in medicinal chemistry

Specific Synthetic Applications

Research data indicates that 5-chloro-2,4-difluorobenzenesulfonyl chloride participates in reactions with various nucleophiles, particularly in the synthesis of thiazole derivatives . Experimental protocols demonstrate its utility in the preparation of compounds like tert-butyl ((5-chloro-2,4-difluorophenyl)sulfonyl)(thiazol-4-yl)carbamate, which indicates its role in the development of heterocyclic compounds of pharmaceutical interest .

Synthesis and Preparation Methods

Understanding the synthetic routes to 5-chloro-2,4-difluorobenzenesulfonyl chloride provides insights into its industrial production and potential modifications for specific applications.

Industrial Preparation

The synthesis of 5-chloro-2,4-difluorobenzenesulfonyl chloride typically involves the chlorosulfonation of appropriately substituted difluorobenzene derivatives . One of the precursors in its preparation is 1,5-dichloro-2,4-difluorobenzene .

Reaction Chemistry

The chemical reactivity of 5-chloro-2,4-difluorobenzenesulfonyl chloride is largely determined by its functional groups and substitution pattern on the aromatic ring.

General Reactivity Patterns

The sulfonyl chloride group is highly reactive toward nucleophiles, particularly amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonates, respectively. The halogen substituents on the aromatic ring can also participate in various transformations, including metal-catalyzed coupling reactions.

Related Compounds and Comparative Analysis

Examining structurally related compounds provides valuable context for understanding the properties and applications of 5-chloro-2,4-difluorobenzenesulfonyl chloride.

Structurally Related Compounds

Several isomers and related halogenated benzenesulfonyl chlorides share structural similarities :

CompoundCAS NumberStructural Difference
2-Chloro-4,5-difluorobenzenesulfonyl chloride67475-58-5Chlorine at position 2 instead of position 5
4-Chloro-3,5-difluorobenzenesulfonyl chloride1706435-19-9Chlorine at position 4, fluorine atoms at positions 3 and 5
4-Bromo-2,5-difluorobenzenesulfonyl chloride207974-14-9Bromine instead of chlorine at position 4
4-Chloro-2,6-difluorobenzenesulfonyl chloride1208077-94-4Chlorine at position 4, fluorine atoms at positions 2 and 6

These related compounds exhibit similar reactivity profiles but may display subtle differences in selectivity and reaction rates due to the different positions of the halogen substituents .

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